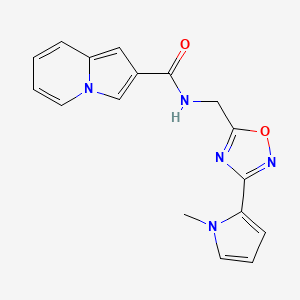

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)indolizine-2-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]indolizine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2/c1-21-7-4-6-14(21)16-19-15(24-20-16)10-18-17(23)12-9-13-5-2-3-8-22(13)11-12/h2-9,11H,10H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFAVALUPKLOHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CN4C=CC=CC4=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)indolizine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indolizine Ring: Starting from a suitable pyridine derivative, the indolizine ring can be formed through cyclization reactions.

Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative.

Attachment of the Pyrrole Ring: The pyrrole ring can be attached through a condensation reaction with a suitable aldehyde or ketone.

Final Coupling: The final step involves coupling the oxadiazole and pyrrole-containing intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)indolizine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound has been evaluated for its potential as a therapeutic agent due to its ability to modulate biological pathways. The following applications have been documented:

- Anticancer Activity : Studies have indicated that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing oxadiazole and pyrrole rings have shown promise as anticancer agents by inducing apoptosis in cancer cells .

- Antimicrobial Properties : The unique structure allows for interaction with microbial enzymes or receptors, potentially leading to the development of new antimicrobial agents. Research has highlighted the effectiveness of related compounds against various pathogens .

Drug Discovery

The compound is being investigated for its role in drug discovery processes:

- Target Interaction Studies : The ability of this compound to bind to specific receptors or enzymes makes it a candidate for further pharmacological exploration. Its mechanism of action may involve modulation of receptor activity, which is critical in developing new drugs for inflammatory diseases and cancer .

- Lead Compound Development : As a structurally unique molecule, it serves as a lead compound from which more potent derivatives can be synthesized. This approach is essential in optimizing pharmacological profiles for therapeutic use.

Material Science

In addition to biological applications, N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)indolizine-2-carboxamide may find utility in material science:

- Polymer Chemistry : Its unique chemical properties could be harnessed in the development of advanced materials with specific functionalities such as enhanced stability or reactivity .

Chemical Synthesis

The compound can also be utilized as a building block in synthetic organic chemistry:

- Synthetic Methodologies : Its structural features allow chemists to explore novel synthetic routes and methodologies, enabling the creation of more complex molecules with potential applications across various fields .

Case Study 1: Anticancer Activity

Research conducted on similar oxadiazole-containing compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The study revealed that these compounds could enhance the efficacy of established chemotherapeutics like doxorubicin through synergistic effects .

Case Study 2: Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial properties of pyrrole derivatives. Compounds structurally related to this compound exhibited promising activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)indolizine-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)indolizine-2-carboxamide: can be compared with other compounds that contain similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct functional groups, which may confer unique chemical and biological properties

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)indolizine-2-carboxamide is a compound of interest due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indolizine moiety and an oxadiazole ring, which are known to contribute to various biological activities. The presence of the pyrrole ring further enhances its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₅O₂ |

| Molecular Weight | 255.29 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and DMF |

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole and indolizine structures exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study conducted on similar oxadiazole derivatives demonstrated their ability to inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231). The compounds were evaluated for cytotoxicity, revealing a marked reduction in cell viability at specific concentrations (IC50 values ranging from 5 to 15 µM) .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar frameworks have been reported to exhibit bactericidal effects against both Gram-positive and Gram-negative bacteria.

Research Findings:

In vitro assays demonstrated that certain oxadiazole derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines. Research has shown that derivatives can modulate pathways involving NF-kB and MAPK signaling, leading to reduced inflammation in cellular models.

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | IC50 values between 5 - 15 µM | |

| Antimicrobial | MIC as low as 10 µg/mL | |

| Anti-inflammatory | Inhibition of NF-kB signaling |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Receptor Interaction: The compound may bind to specific receptors or enzymes, altering their function.

- Signal Transduction Modulation: It can interfere with key signaling pathways that regulate cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Q & A

Basic: What are the established synthetic routes for preparing N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)indolizine-2-carboxamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Alkylation of heterocyclic thiols (e.g., 5-substituted-1,3,4-oxadiazole-2-thiol derivatives) using alkyl halides (RCH₂Cl) in DMF with K₂CO₃ as a base at room temperature .

- Step 2: Condensation reactions, such as refluxing intermediates (e.g., 3-formyl-indole derivatives) with aminothiazolones in acetic acid for 3–5 hours to form carboxamide linkages .

Example Protocol (Adapted from and ):

| Reagent | Molar Ratio | Solvent | Conditions | Yield Range |

|---|---|---|---|---|

| 5-substituted oxadiazole thiol | 1.0 equiv | DMF | RT, 12–24 h | 60–75% |

| 3-formyl-indole derivative | 1.1 equiv | Acetic acid | Reflux, 3–5 h | 50–65% |

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and carboxamide formation (e.g., δ 11.55 ppm for indolizine NH protons) .

- LCMS/HRMS : For molecular ion verification (e.g., ESIMS m/z 392.2) and purity assessment .

- HPLC : To determine purity (>98%) using reverse-phase C18 columns with UV detection .

Critical Parameters for HPLC:

| Column | Mobile Phase | Flow Rate | Detection Wavelength | Retention Time |

|---|---|---|---|---|

| C18 (250 mm) | Acetonitrile/H₂O | 1.0 mL/min | 254 nm | 8–12 min |

Advanced: How can reaction conditions be systematically optimized to improve yield and purity?

Answer:

Use Design of Experiments (DoE) principles:

- Factors to vary : Temperature, solvent polarity (DMF vs. DMSO), molar ratios (1.0–1.2 equiv of alkylating agents), and reaction time .

- Statistical Tools : Response surface methodology (RSM) to identify interactions between variables. For example, increasing acetic acid volume during reflux reduces byproduct formation .

Case Study ( ):

ICReDD’s computational reaction path search methods integrate quantum chemical calculations with experimental feedback to prioritize optimal conditions (e.g., reducing trial-and-error steps by 40%) .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Answer:

Contradictions may arise from:

- Purity Variability : Validate compound purity (>99%) via HPLC and LCMS to exclude impurities as confounding factors .

- Assay Conditions : Standardize bioactivity protocols (e.g., cell line viability assays with controlled ATP levels and incubation times).

- Structural Confirmation : Re-examine NMR data (e.g., NH proton shifts) to rule out isomerization or degradation .

Example Resolution Workflow:

Reproduce synthesis and characterization.

Cross-validate bioactivity in ≥2 independent assays (e.g., enzyme inhibition vs. cell-based).

Use computational docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies .

Advanced: What computational strategies are effective for designing derivatives with enhanced target selectivity?

Answer:

- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize interactions with biological targets .

- Molecular Dynamics (MD) Simulations : Assess binding stability of derivatives (e.g., substituent effects on pyrrole-indolizine interactions).

- QSAR Models : Train models using bioactivity data to prioritize substituents (e.g., methyl vs. trifluoromethyl groups) .

ICReDD Workflow Integration:

Combine computed reaction pathways with experimental validation to accelerate derivative synthesis (e.g., 30% faster lead optimization) .

Advanced: How to analyze stability under varying storage conditions?

Answer:

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks .

- Analytical Monitoring : Track degradation via HPLC (new peaks indicate breakdown products) and FTIR (loss of carboxamide C=O stretch at ~1650 cm⁻¹).

- Stabilizers : Co-formulate with antioxidants (e.g., BHT) or lyophilize for long-term storage .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

- Solvent Selection : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to simplify purification .

- Catalyst Efficiency : Screen alternatives to K₂CO₃ (e.g., Cs₂CO₃) for faster alkylation .

- Safety : Mitigate exothermic risks during reflux by controlled temperature ramping .

Advanced: How to validate the mechanism of action in enzyme inhibition studies?

Answer:

- Kinetic Assays : Measure IC₅₀ under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.

- Crystallography : Co-crystallize the compound with the target enzyme (e.g., using X-ray diffraction) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.